Target Selectivity Profile: CDC7 Kinase vs. PfPK5 and CDK1
5-(3-Bromophenoxy)-2-chloropyrimidine demonstrates a pronounced target selectivity window exceeding 35,000-fold between CDC7 kinase (IC₅₀ = 3.70 nM) and Plasmodium falciparum cyclin-dependent protein kinase PfPK5 (IC₅₀ = 130,000 nM) [1] [2]. This selectivity profile is distinct from many pan-kinase inhibitors that exhibit broad, non-discriminate activity across kinase families. The compound also shows a >3,200-fold selectivity for CDC7 (3.70 nM) over human CDK1/cyclin B (12,000 nM) [2].
| Evidence Dimension | Kinase inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | CDC7: IC₅₀ = 3.70 nM; PfPK5: IC₅₀ = 130,000 nM; CDK1/cyclin B: IC₅₀ = 12,000 nM |
| Comparator Or Baseline | Reference pan-kinase inhibitors typically exhibit <10-fold selectivity windows across kinase families; no single comparator compound assessed in the same assay |
| Quantified Difference | Selectivity ratio (PfPK5/CDC7) = 35,135-fold; Selectivity ratio (CDK1/CDC7) = 3,243-fold |
| Conditions | CDC7: N-terminus Myc-tagged human CDC7 expressed in E. coli, chemiluminescence assay with ATP; PfPK5: P. falciparum cyclin-dependent protein kinase inhibition assay; CDK1: human CDK1/cyclin B inhibition assay |
Why This Matters
A >35,000-fold selectivity window reduces off-target pharmacology risk in CDC7-targeted programs compared to less selective alternatives, enabling cleaner mechanistic studies and potentially safer therapeutic candidates.
- [1] BindingDB Entry BDBM50383736 (CHEMBL2030400). Affinity Data for 5-(3-Bromophenoxy)-2-chloropyrimidine: CDC7 IC₅₀ = 3.70 nM. View Source
- [2] BindingDB Entry BDBM50409725 (CHEMBL1213804). Affinity Data for 5-(3-Bromophenoxy)-2-chloropyrimidine: PfPK5 IC₅₀ = 130,000 nM; CDK1/cyclin B IC₅₀ = 12,000 nM. View Source
